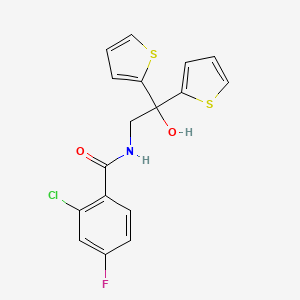

2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with chlorine and fluorine atoms at the 2nd and 4th positions, respectively. The amide group is further substituted with a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group. Benzamides are a class of compounds that have been studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The chlorine and fluorine atoms would be expected to add electronegativity to the molecule, potentially influencing its reactivity .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the chlorine and fluorine substituents on the benzene ring could be replaced via nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzene ring could contribute to the compound’s stability and solubility .科学的研究の応用

- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. Unlike other protocols that focus on functionalizing deboronation of alkyl boronic esters, protodeboronation (removing the boron moiety) is not well-developed. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method allows for formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The hydromethylation sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

- Indole Derivatives : Some derivatives of this compound have shown anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited promising effects .

- Chalcone Derivatives : Researchers have explored the relationship between molecular structure and NLO properties of chalcone derivatives. By introducing donor-acceptor substitutions on both rings, they aim to develop excellent NLO materials. The push-pull effect plays a crucial role in enhancing NLO properties .

- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene Derivatives : These compounds were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains. Further investigations are ongoing to explore their potential .

Organic Synthesis and Catalysis

Anti-Inflammatory and Analgesic Activities

Non-Linear Optical (NLO) Properties

Anti-HIV Activity

将来の方向性

特性

IUPAC Name |

2-chloro-4-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFNO2S2/c18-13-9-11(19)5-6-12(13)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRBSFURCADTGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)

![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)

![6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2577152.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)